3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Lipophilicity Membrane permeability SAR

3-Butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 848369-61-9) is a substituted purine-2,6-dione belonging to the xanthine scaffold class. It carries a reactive chloromethyl substituent at the 8-position, an n-butyl group at N3, and a branched 3-methylbutyl group at N7.

Molecular Formula C15H23ClN4O2
Molecular Weight 326.83
CAS No. 848369-61-9
Cat. No. B2444622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
CAS848369-61-9
Molecular FormulaC15H23ClN4O2
Molecular Weight326.83
Structural Identifiers
SMILESCCCCN1C2=C(C(=O)NC1=O)N(C(=N2)CCl)CCC(C)C
InChIInChI=1S/C15H23ClN4O2/c1-4-5-7-20-13-12(14(21)18-15(20)22)19(8-6-10(2)3)11(9-16)17-13/h10H,4-9H2,1-3H3,(H,18,21,22)
InChIKeyJFRPUQZLUUZJMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 848369-61-9): Physicochemical Profile and Procurement Baseline


3-Butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 848369-61-9) is a substituted purine-2,6-dione belonging to the xanthine scaffold class. It carries a reactive chloromethyl substituent at the 8-position, an n-butyl group at N3, and a branched 3-methylbutyl group at N7 . The compound has a molecular weight of 326.83 Da, a calculated LogP of 2.83, one hydrogen bond donor, three hydrogen bond acceptors, and an Fsp³ value of 0.667, and is commercially available at ≥95% purity from multiple reputable suppliers .

Why 3-Butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione Cannot Be Casually Substituted with In-Class Analogs


Although multiple purine-2,6-dione derivatives share the same core scaffold, the specific combination of the 8-chloromethyl reactive handle, the N3-butyl chain, and the N7-(3-methylbutyl) branched alkyl group in CAS 848369-61-9 generates a unique physicochemical fingerprint that is not replicated by any single commercially available analog . The calculated LogP across this series varies by over 1.25 log units (from 1.57 for the 7-ethyl congener to ≥3.06 for the 3,7-dibutyl variant), translating to an approximately 18-fold difference in predicted octanol-water partition coefficient [1]. Furthermore, analogs lacking the 8-chloromethyl group (e.g., CAS 879351-85-6) forfeit the nucleophilic substitution capability that enables downstream derivatization, while the chloromethyl substituent itself has been documented to confer superior pharmacological properties compared to directly 8-halogenated purine analogues . These quantifiable divergences mean that substituting one analog for another without experimental validation risks altering membrane permeability, reactivity, and biological readout.

Quantitative Differentiation Evidence for 3-Butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 848369-61-9) Against Closest Analogs


LogP Differentiation: CAS 848369-61-9 vs. Non-Chloromethyl Analog (CAS 879351-85-6)

The target compound exhibits a calculated LogP of 2.83, which is 0.66 log units higher than its direct non-chloromethyl analog, 3-butyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 879351-85-6, LogP = 2.17), representing an approximately 30% increase in predicted octanol-water partitioning . This difference arises solely from the replacement of the C8 hydrogen with a chloromethyl group, adding both hydrophobic surface area (Cl + CH₂ vs. H) and a polarizable halogen atom.

Lipophilicity Membrane permeability SAR

LogP Differentiation: CAS 848369-61-9 vs. 7-Ethyl Analog (CAS 848369-63-1)

Relative to its 7-ethyl congener, 3-butyl-8-(chloromethyl)-7-ethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 848369-63-1, LogP = 1.57), the target compound's LogP is 1.26 units higher, corresponding to an approximately 80% increase and an estimated 18-fold greater octanol-water partition coefficient . This difference is driven by the replacement of the N7 ethyl group (2 carbons) with a 3-methylbutyl chain (5 carbons, branched), which substantially increases hydrophobic surface area.

Lipophilicity tuning N7 substituent effect Physicochemical profiling

Synthetic Versatility: 8-Chloromethyl Reactivity vs. 8-Unsubstituted Analog

CAS 848369-61-9 possesses an electrophilic 8-chloromethyl group (-CH₂Cl) that is absent in the otherwise identical analog CAS 879351-85-6 (C8-H). This chloromethyl site is reactive toward nucleophiles including amines, thiols, and alcohols, enabling the synthesis of diverse 8-substituted derivatives via straightforward SN2 chemistry without requiring pre-functionalization of the purine core [1]. The non-chloromethyl analog (CAS 879351-85-6) offers no equivalent reactive handle; any C8 derivatization would require electrophilic aromatic substitution or directed metalation, which are not regioselective on this scaffold.

Nucleophilic substitution Derivatization handle Medicinal chemistry

Molecular Complexity (Fsp³): CAS 848369-61-9 vs. 7-Ethyl Analog (CAS 848369-63-1)

The target compound has an Fsp³ value of 0.667, which is 0.083 units (14%) higher than that of the 7-ethyl analog CAS 848369-63-1 (Fsp³ = 0.583) . Fsp³ (fraction of sp³-hybridized carbons) is a validated metric correlated with clinical success rates in drug discovery; compounds with Fsp³ ≥ 0.45 are associated with lower attrition rates, and values above 0.60 are considered favorable for lead optimization [1]. The higher Fsp³ of CAS 848369-61-9 is attributable to the saturated 3-methylbutyl chain at N7 replacing the smaller ethyl group.

Fraction sp³ 3D complexity Drug-likeness

Asymmetric N3/N7 Substitution Pattern vs. Symmetrical 3,7-Dibutyl Analog

CAS 848369-61-9 features an asymmetric alkylation pattern: n-butyl at N3 and branched 3-methylbutyl at N7. In contrast, the structurally related 3,7-dibutyl-8-(chloromethyl)-3,7-dihydro-1H-purine-2,6-dione carries identical linear n-butyl chains at both N3 and N7 positions, yielding a symmetrical molecule . The 3-methylbutyl group introduces a branched terminus with a tertiary C-H at the iso-position, creating a sterically and electronically differentiated environment at N7 that may enable regiospecific intermolecular interactions not achievable with the symmetrical dibutyl scaffold.

Molecular asymmetry Regiospecific interactions Shape diversity

Chloromethyl Substituent Impact on Bioactivity: Class-Level Evidence vs. 8-Halogenated Purine Analogues

The 8-chloromethyl substituent (-CH₂Cl) has been identified across multiple purine-2,6-dione derivatives as conferring superior pharmacological properties compared to directly 8-halogenated purine analogues (e.g., 8-Cl or 8-Br substituted congeners) . The chloromethyl group functions as an electrophilic center capable of engaging in halogen bonding interactions with target proteins, a mechanism not available to analogs bearing simple methyl or hydroxymethyl groups at the 8-position. While direct head-to-head bioactivity data for CAS 848369-61-9 itself are not published in the peer-reviewed primary literature, the class-level SAR supports the hypothesis that the 8-chloromethyl group enhances receptor binding affinity relative to 8-H or 8-alkyl analogs .

Electrophilic pharmacophore Halogen bonding Receptor affinity

Recommended Research and Industrial Application Scenarios for 3-Butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione (CAS 848369-61-9)


Diversifiable Core for 8-Substituted Purine-2,6-Dione Library Synthesis

CAS 848369-61-9 serves as an advanced intermediate for constructing focused libraries of 8-amino, 8-thioether, or 8-alkoxy purine-2,6-diones via nucleophilic displacement of the chloromethyl leaving group. In this scenario, the compound's value proposition rests on its pre-installed N3-butyl and N7-(3-methylbutyl) groups, which eliminate two alkylation steps from the synthetic route while preserving the reactive 8-position for late-stage diversification . The alternative approach—using the non-chloromethyl analog (CAS 879351-85-6) and attempting direct C8 functionalization—requires harsh electrophilic substitution conditions with poor regioselectivity, making CAS 848369-61-9 the clearly superior starting material for library synthesis.

Lipophilicity-Driven Lead Optimization in Membrane-Permeable Probe Design

For programs targeting intracellular enzymes or receptors where passive membrane permeability is a prerequisite, the LogP of 2.83 positions CAS 848369-61-9 favorably within the optimal range for cell penetration (typically LogP 1–4) while offering a substantial margin over the 7-ethyl analog (LogP 1.57). The 1.26 LogP difference translates to an approximately 18-fold higher predicted partition coefficient, which can be decisive when designing fluorescent probes, activity-based probes, or cellular target engagement assays where membrane crossing efficiency directly determines assay window . Procurement of the target compound over the 7-ethyl analog is justified when intracellular target access is expected to be permeability-limited.

Fragment-to-Lead Programs Requiring Elevated 3D Molecular Complexity

The Fsp³ of 0.667 distinguishes CAS 848369-61-9 as a relatively three-dimensional fragment within purine chemical space, exceeding the Fsp³ of both the 7-ethyl analog (0.583) and the typical fragment library average (~0.40–0.50). This property is correlated with improved aqueous solubility, reduced aromatic ring stacking (a common source of promiscuous binding), and more favorable physicochemical profiles for downstream lead development . Fragment-based drug discovery groups seeking to diversify their purine-biased libraries with more saturated, shapely scaffolds should prioritize this compound over flatter, less substituted purine-2,6-dione alternatives.

Asymmetric Purine Scaffold for Selective Biological Target Engagement Studies

The asymmetric N3-butyl / N7-(3-methylbutyl) alkylation pattern of CAS 848369-61-9 generates a molecule with distinct steric bulk on one face of the purine ring, unlike the symmetrical 3,7-dibutyl analog. This structural asymmetry may translate into regiospecific protein-ligand interactions, particularly in binding pockets where one region accommodates bulk while the opposite region is sterically constrained. For research groups investigating purine-recognizing enzymes (e.g., purine nucleoside phosphorylase, xanthine oxidase, or adenosine receptors), CAS 848369-61-9 provides a unique shape-complementarity profile that cannot be achieved with symmetrical dialkyl analogs, making it a valuable tool for probing stereoelectronic requirements of purine binding sites .

Quote Request

Request a Quote for 3-butyl-8-(chloromethyl)-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.